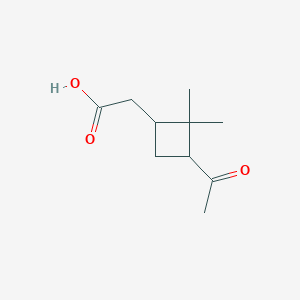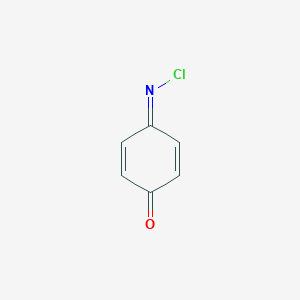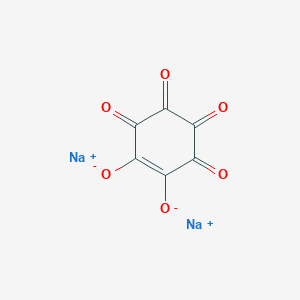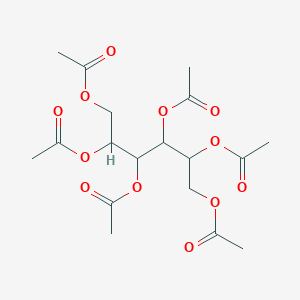
Non-2-yn-1-ol
Descripción general
Descripción
Non-2-yn-1-ol, also known as 2-Nonyn-1-ol, is an organic compound with the molecular formula C₉H₁₆O. It is a member of the alkynol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Non-2-yn-1-ol can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. For instance, the reaction of propargyl alcohol with 1-bromoheptane in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-nonynal, an aldehyde derivative. This process is carried out under controlled conditions using a suitable catalyst, such as palladium on carbon, to selectively reduce the aldehyde group to an alcohol while preserving the alkyne functionality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The alkyne group in this compound can be reduced to an alkene or alkane using hydrogenation catalysts like palladium or platinum.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: 2-Nonynal, 2-Nonynoic acid
Reduction: 2-Nonen-1-ol, Nonan-1-ol
Substitution: 2-Nonynyl chloride, 2-Nonynyl bromide
Aplicaciones Científicas De Investigación
Non-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: this compound is employed in studies involving enzyme inhibition and protein modification due to its reactive alkyne group.
Medicine: Research into potential therapeutic applications includes its use as a building block for drug development, particularly in the synthesis of bioactive compounds.
Industry: It serves as a precursor in the manufacture of specialty chemicals, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Non-2-yn-1-ol is largely dependent on its functional groups. The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. The hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions. These interactions enable this compound to modify biological molecules and participate in various chemical transformations.
Comparación Con Compuestos Similares
Propargyl alcohol (Prop-2-yn-1-ol): Similar structure with a shorter carbon chain.
2-Butyn-1-ol: Another alkynol with a shorter carbon chain.
2-Octyn-1-ol: Similar structure with one less carbon atom.
Uniqueness: Non-2-yn-1-ol is unique due to its longer carbon chain, which imparts different physical properties such as boiling point and solubility. Its reactivity is also influenced by the length of the carbon chain, making it suitable for specific synthetic applications that shorter-chain alkynols may not be able to achieve.
Propiedades
IUPAC Name |
non-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERDOEKKHDALKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207956 | |
| Record name | Non-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-73-3 | |
| Record name | 2-Nonyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Non-2-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Non-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Non-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common application of 2-nonyn-1-ol in organic synthesis?
A1: 2-Nonyn-1-ol serves as a key intermediate in the synthesis of various compounds. For instance, it can be converted to 8-nonyn-1-ol through an isomerization reaction. This terminal alkyne is a crucial building block in the production of C-16 alkynoic fatty acids, which exhibit potent anticancer properties. []
Q2: How can the enantiomers of 1-phenyl-non-2-yn-1-ol be separated?
A2: High-performance liquid chromatography (HPLC) using a chiral stationary phase, specifically the OD phase, has proven effective in separating the enantiomers of 1-phenyl-non-2-yn-1-ol. Optimal separation is achieved using a mobile phase of n-hexane/isopropanol (90/10) at a flow rate of 1.0 mL/min and a detection wavelength of 254 nm. This method yields a separation factor of 1.84 at 20°C. []
Q3: Can you describe a synthetic route for (Z)-9-tetradecen-1-yl acetate starting from 2-nonyn-1-ol?
A3: While a direct route from 2-nonyn-1-ol to (Z)-9-tetradecen-1-yl acetate is not described in the provided research, a relevant synthesis utilizes aleuritic acid as a starting material. [] It's worth noting that 2-nonyn-1-ol is a versatile intermediate, and alternative synthetic pathways to (Z)-9-tetradecen-1-yl acetate might exist, requiring further exploration in the scientific literature.
Q4: What is the role of 2-nonyn-1-ol in the synthesis of insect pheromones?
A4: 2-Nonyn-1-ol is a crucial precursor in the synthesis of Z-8-dodecen-1-yl acetate, the sex pheromone of the oriental fruit moth (Grapholita molesta Busck). [] This highlights the significance of 2-nonyn-1-ol in pheromone chemistry and its potential applications in pest control strategies.
Q5: Does the production process of orange juice impact the presence of 2-nonyn-1-ol?
A5: Research indicates that 2-nonyn-1-ol is not naturally present in fresh Jincheng orange juice but can emerge as a volatile component during industrial processing. Specifically, it appears during the sterilization and concentration steps on an industrial production line. [] This suggests that processing techniques can influence the aroma profile of orange juice by generating new volatile compounds like 2-nonyn-1-ol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)





![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)

